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Compound of Interest
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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-

denaturing detergent highly effective for solubilizing membrane proteins and preserving protein-

protein interactions.[1][2][3][4] Its unique properties make it an ideal choice for

immunoprecipitation (IP) and especially for co-immunoprecipitation (Co-IP) studies, where

maintaining the native conformation and assembly of protein complexes is critical.[1][5][6][7]

CHAPS combines the features of sulfobetaine-type detergents and bile salts, allowing for

gentle disruption of cell membranes while protecting the integrity of protein structures.[1]

Key Properties of CHAPS

CHAPS is favored in IP protocols for several reasons:

Non-Denaturing Nature: It effectively solubilizes proteins from membranes without unfolding

them, which is crucial for antibody recognition of native epitopes and for studying protein

interactions.[2][3][8]

Zwitterionic Charge: CHAPS carries both a positive and a negative charge, resulting in a net

neutral charge over a broad pH range (2-12).[2][8] This prevents interference with ion-

exchange chromatography and isoelectric focusing.

High Critical Micelle Concentration (CMC): CHAPS has a high CMC (6-10 mM), which

means it can be easily removed from the sample by dialysis.[1][2][4]
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Small Micelle Size: It forms small micelles (molecular weight of ~6,150 Da), which are less

likely to interfere with downstream applications compared to detergents that form large

aggregates, like Triton X-100.[1][4]

Low UV Absorbance: Its low absorbance in the ultraviolet spectrum is beneficial when

protein concentration is monitored spectrophotometrically.[1]

Data Presentation
Table 1: Quantitative Properties of CHAPS Detergent

Property Value
Significance in
Immunoprecipitation

Molecular Weight 614.9 g/mol
Used for calculating molar

concentrations.

Detergent Class Zwitterionic

Electrically neutral over a wide

pH range, minimizing

interference with protein

charge.[2][8]

Aggregation Number ~10
The number of detergent

molecules in a single micelle.

Micellar Molecular Weight ~6,150 Da

Small micelles are less likely to

interfere with antibody-antigen

binding.[1][4]

Critical Micelle Conc. (CMC) 6 - 10 mM

High CMC allows for easy

removal of the detergent

through dialysis.[1][2][4]

Typical IP Concentration 0.5% - 1.0% (w/v)

Effective for cell lysis while

preserving protein interactions.

[6][7][9][10]

Table 2: Comparison of CHAPS with Other Common IP
Detergents
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Detergent Type Typical Conc. Denaturing?
Key
Characteristic
s & Use Cases

CHAPS Zwitterionic 0.5% - 1.0% No

Ideal for Co-IP.

Gently

solubilizes

membrane

proteins and

preserves protein

complexes.[1][7]

Triton™ X-100 Non-ionic 0.5% - 1.0% No

A mild, general-

purpose

detergent. Forms

large micelles.[1]

Good for

solubilizing

membrane

proteins, but may

disrupt weaker

interactions.

NP-40 Non-ionic 0.5% - 1.0% No

Similar to Triton

X-100. A less

harsh detergent

suitable for many

IP applications

where protein

interactions need

to be maintained.

[11]

RIPA Buffer Mixed 1X Yes Highly stringent,

contains ionic

(SDS,

deoxycholate)

and non-ionic

detergents.[7]
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Disrupts most

protein-protein

interactions;

used when high

background is a

problem.

SDS Anionic 0.1% - 1.0% Yes

A strong,

denaturing

detergent. Used

for disrupting all

non-covalent

interactions and

is generally

unsuitable for

Co-IP unless the

interaction is

extremely stable

or cross-linked.

Experimental Protocols & Workflows
General Immunoprecipitation Workflow
The following diagram illustrates the standard workflow for an immunoprecipitation experiment

using a CHAPS-based lysis buffer.
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1. Sample Preparation
(Cell Culture or Tissue)

2. Cell Lysis
(Ice-cold CHAPS Buffer

+ Protease/Phosphatase Inhibitors)

3. Lysate Clarification
(Centrifugation)

4. Pre-Clearing (Optional)
(Incubate with beads to reduce

non-specific binding)

5. Immunoprecipitation
(Add primary antibody to

clarified lysate)

6. Immune Complex Capture
(Add Protein A/G beads)

7. Washing
(Wash beads with cold

CHAPS Buffer)

8. Elution
(Elute target protein from beads)

9. Downstream Analysis
(SDS-PAGE, Western Blot, Mass Spec)

Click to download full resolution via product page

Caption: General workflow for immunoprecipitation using CHAPS buffer.
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Protocol 1: Immunoprecipitation from Cultured Cells
using CHAPS Buffer
This protocol is designed for cell monolayers grown in 10 cm dishes.

A. Reagent Preparation

1X CHAPS Lysis Buffer: 0.5% CHAPS, 50 mM HEPES (pH 7.4), 150 mM NaCl. Store at

4°C.

Inhibitor Cocktails: Commercially available protease and phosphatase inhibitor cocktails.

Wash Buffer: Same as 1X CHAPS Lysis Buffer.

Elution Buffer: 2X SDS-PAGE Laemmli sample buffer or 0.1 M Glycine-HCl, pH 2.5.

Beads: 50% slurry of Protein A/G agarose or magnetic beads in PBS.

B. Cell Lysis

Grow cells to 80-90% confluency.

Place the culture dish on ice and wash the cells three times with 5 mL of ice-cold PBS to

remove serum proteins.[1]

Aspirate the final PBS wash completely.

Immediately before use, add protease and phosphatase inhibitors to the required volume of

1X CHAPS Lysis Buffer.

Add 300 µL of ice-cold CHAPS Lysis Buffer with inhibitors to the plate.[1][5]

Scrape the cells and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge

tube.

Incubate the tube on ice for 10 minutes, tapping the tube firmly every 2 minutes to facilitate

lysis. Do not vortex, as this can shear protein complexes.[6]
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Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is the

protein extract.

C. Immunoprecipitation

Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay).

To 500-1,000 µg of protein extract, add the recommended amount of your primary antibody

(typically 2-10 µg).

Incubate on a rocker or rotator for 1-4 hours at 4°C.

Add 60 µL of the 50% Protein A/G bead slurry to the lysate-antibody mixture.[1]

Incubate on a rocker for 30-60 minutes at 4°C to capture the immune complexes.[1]

Pellet the beads by centrifugation at 3,000 rpm for 3-5 minutes at 4°C.[1][6] Carefully remove

and save the supernatant as the "unbound" fraction for analysis if desired.

D. Washing and Elution

Add 300 µL of ice-cold Wash Buffer (CHAPS buffer + inhibitors) to the beads.[6] Gently invert

the tube three times to resuspend the beads.

Centrifuge at 3,000 rpm for 3 minutes at 4°C and discard the supernatant.

Repeat the wash step two more times for a total of three washes.[6]

After the final wash, carefully remove all residual supernatant.

To elute, add 50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10

minutes. Alternatively, use a low-pH elution buffer like 0.1 M Glycine-HCl and incubate for 5

minutes at room temperature, then neutralize the eluate with 1.5 M Tris, pH 8.8.

Centrifuge the beads at 14,000 rpm for 1 minute and collect the supernatant containing the

eluted proteins for downstream analysis.
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Protocol 2: Immunoprecipitation from Tissue using
CHAPS Buffer
This protocol is for the extraction of proteins from solid tissue samples.

A. Reagent Preparation

Same as Protocol 1.

B. Tissue Homogenization

Excise and weigh the tissue sample. Place approximately 90 mg of tissue into a pre-chilled

1.5 mL microcentrifuge tube.[1][6]

Immediately before use, add protease and phosphatase inhibitors to 500 µL of ice-cold 1X

CHAPS Lysis Buffer.

Add the 500 µL of buffer to the tissue.[1][6]

On ice, homogenize the tissue using a mini pestle-homogenizer with approximately 15

strokes.[1][6]

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[1][6]

Carefully collect the supernatant, avoiding the top lipid layer, and transfer it to a new pre-

chilled tube.

Repeat the centrifugation step to ensure the lysate is fully clarified.[1][6] The resulting

supernatant is the protein extract.

C. Immunoprecipitation, Washing, and Elution

Follow steps C and D from Protocol 1.

Signaling Pathway Visualization
Co-immunoprecipitation is often used to validate interactions within signaling pathways. The

diagram below illustrates a hypothetical pathway where a ligand-activated receptor (Receptor
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A) recruits and phosphorylates a kinase (Kinase B), which in turn phosphorylates a

transcription factor (TF-C), leading to its activation. A Co-IP experiment using an antibody

against Kinase B could pull down Receptor A (upon activation) and TF-C, confirming the

complex formation.
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Caption: A hypothetical signaling pathway suitable for Co-IP analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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